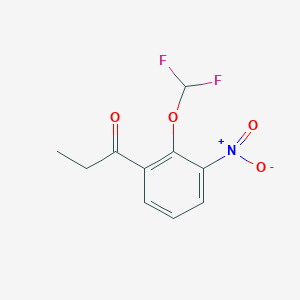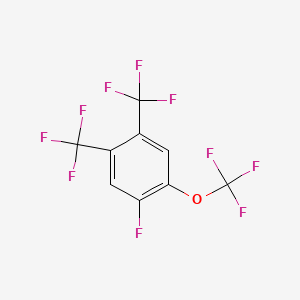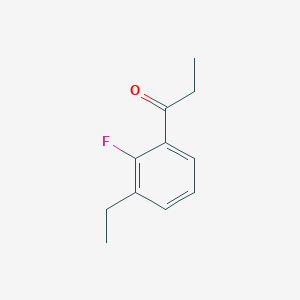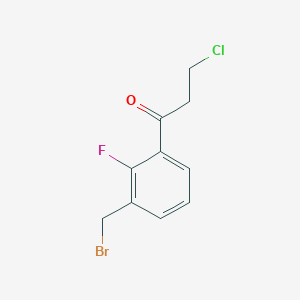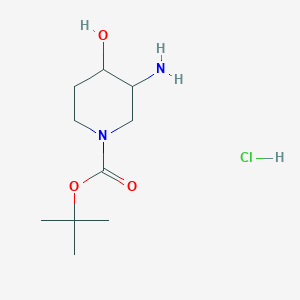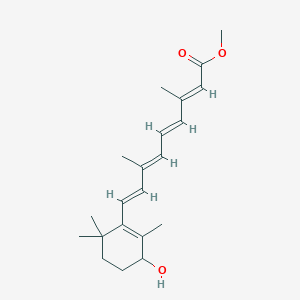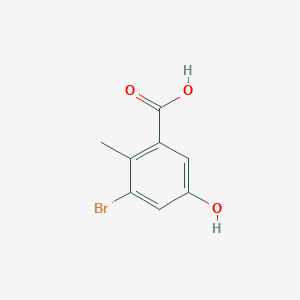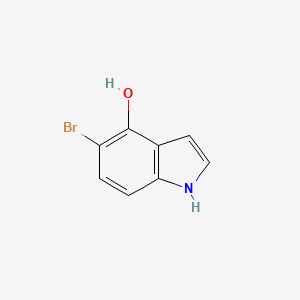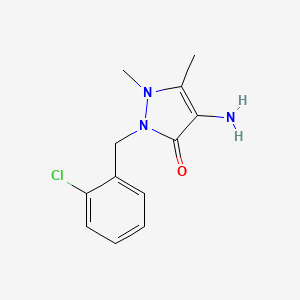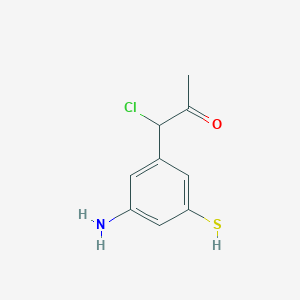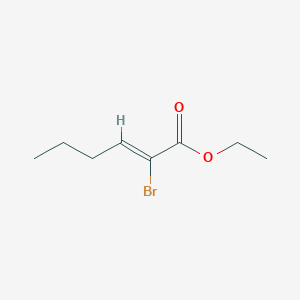
Ethyl (Z)-2-bromohex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-bromohex-2-enoate is an organic compound characterized by the presence of a bromine atom attached to a hexenoate ester. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions. The (Z)-configuration indicates that the higher priority substituents on the double bond are on the same side, which can influence the compound’s reactivity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl (Z)-2-bromohex-2-enoate can be synthesized through several methods. One common approach involves the bromination of ethyl hex-2-enoate. This reaction typically uses bromine (Br₂) in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (Z)-2-bromohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or amines (NH₂R).
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form hexadienoates.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Ethyl (Z)-2-hydroxyhex-2-enoate.
Addition: Ethyl (Z)-2,3-dibromohexanoate.
Elimination: Ethyl hexadienoate.
Applications De Recherche Scientifique
Ethyl (Z)-2-bromohex-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (Z)-2-bromohex-2-enoate involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition and elimination reactions. These properties make it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Ethyl (E)-2-bromohex-2-enoate: The (E)-isomer has different spatial arrangement, leading to variations in reactivity and applications.
Ethyl 2-bromohexanoate: Lacks the double bond, resulting in different chemical behavior.
Ethyl (Z)-2-chlorohex-2-enoate: Similar structure but with chlorine instead of bromine, affecting its reactivity and use.
Uniqueness: Ethyl (Z)-2-bromohex-2-enoate is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions in chemical reactions. This makes it particularly valuable in the synthesis of stereochemically complex molecules.
Propriétés
Formule moléculaire |
C8H13BrO2 |
|---|---|
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
ethyl (Z)-2-bromohex-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3/b7-6- |
Clé InChI |
QRKWZSWILJXLJU-SREVYHEPSA-N |
SMILES isomérique |
CCC/C=C(/C(=O)OCC)\Br |
SMILES canonique |
CCCC=C(C(=O)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


